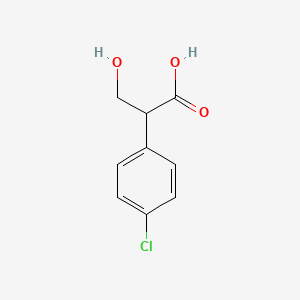

2-(4-Chlorophenyl)-3-hydroxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIPXLZSJUHFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16864-90-7 | |

| Record name | 2-(4-chlorophenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Chlorophenyl 3 Hydroxypropanoic Acid and Its Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods are prized for their high selectivity and mild reaction conditions, offering a green alternative to traditional chemical routes. These approaches often leverage the inherent chirality of enzymes to produce enantiomerically pure compounds.

Biocatalytic Strategies for Enantioselective Synthesis of Beta-Hydroxy Propanoates

One of the primary biocatalytic routes to chiral β-hydroxy propanoates is the asymmetric reduction of the corresponding β-keto esters. This transformation is effectively catalyzed by ketoreductases (KREDs), which are a class of oxidoreductase enzymes. These enzymes stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the ketone carbonyl group, yielding a chiral secondary alcohol.

The synthesis of enantiomerically pure β-hydroxy esters can be achieved with high yields and excellent enantiomeric excess (e.e.). For instance, the asymmetric reduction of various β-keto esters using commercially available ketoreductases often proceeds with >99% e.e. nih.gov. A key challenge in these processes is the stoichiometric requirement for the expensive cofactor. To address this, cofactor regeneration systems are commonly employed. A popular method involves using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NADPH cofactor nih.gov. Alternatively, an alcohol dehydrogenase can be used with a sacrificial alcohol like isopropanol (B130326) for cofactor recycling.

For the synthesis of analogues of 2-(4-chlorophenyl)-3-hydroxypropanoic acid, a suitable precursor would be ethyl 2-(4-chlorophenyl)-3-oxopropanoate. This keto ester could be subjected to asymmetric reduction using a ketoreductase to yield the desired chiral hydroxy ester. Whole-cell biocatalysis is also a powerful tool. For example, whole cells of Acetobacter pasteurianus have been used for the anti-Prelog reduction of prochiral ketones, including substituted acetophenones like 4'-chloroacetophenone, yielding the corresponding (R)-alcohols with high enantiomeric excess. researchgate.netnih.gov This demonstrates the potential of whole-cell systems to produce the chiral alcohol moiety found in the target molecule.

Enzymatic Resolution Techniques for Racemic Mixtures of Hydroxy Carboxylic Acids

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. The theoretical maximum yield for the resolved enantiomer in a classical kinetic resolution is 50%.

For racemic hydroxy carboxylic acids or their esters, hydrolases such as lipases and esterases are commonly employed. mdpi.com The process can be designed in two ways:

Enantioselective hydrolysis: A racemic ester is treated with a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Enantioselective esterification or transesterification: A racemic carboxylic acid or alcohol is reacted with an alcohol or an acyl donor (like vinyl acetate), respectively, in a non-aqueous solvent. The enzyme catalyzes the acylation of only one enantiomer, leaving the other enantiomer in its original form.

This technique has been successfully applied to resolve racemic mixtures of compounds structurally similar to this compound. For instance, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor to fluoxetine, was achieved using lipase from Pseudomonas fluorescens through transesterification. nih.gov

Applications of Lipases and Other Hydrolases in Stereoselective Transformations

Lipases are particularly versatile and widely used in organic synthesis due to their stability in organic solvents, broad substrate specificity, high enantioselectivity, and lack of a requirement for cofactors. mdpi.comresearchgate.net They are frequently used for the kinetic resolution of racemic secondary alcohols and their corresponding esters.

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor such as vinyl acetate (B1210297) is used in an organic solvent. The lipase selectively acylates one enantiomer of the alcohol, producing an enantioenriched ester and leaving the unreacted, enantioenriched alcohol. For example, the lipase-catalyzed enantiomer-selective acetylation of 4-aryl-but-3-en-2-ols has been demonstrated with various commercial lipases, including those from Pseudomonas fluorescens and Candida rugosa, achieving high enantiomeric excess for both the remaining alcohol and the produced ester. researchgate.net

The following table illustrates the effectiveness of various lipases in the kinetic resolution of a model racemic secondary alcohol, 4-phenylbut-3-en-2-ol, via acetylation with vinyl acetate.

| Lipase Source | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeS %) | Configuration of Substrate | Enantiomeric Excess of Product (eeP %) | Enantioselectivity (E) |

|---|---|---|---|---|---|---|

| Pseudomonas fluorescens (Lipase AK) | 4 | 53 | 83.5 | R | 87.4 | 39 |

| Pseudomonas cepacia (Lipase PS) | 72 | 52 | 97.7 | R | 93.8 | >100 |

| Candida rugosa (CRL) | 72 | 50 | 99.6 | R | 99.2 | >200 |

| Candida antarctica Lipase B (CaLB) | 4 | 26 | 9 | R | 75.0 | 9 |

Data adapted from a study on the resolution of 4-phenylbut-3-en-2-ol, a structural analogue. researchgate.net

This approach could be directly applied to a racemic mixture of this compound or its ester to obtain the enantiomerically pure forms.

Classical Organic Synthesis Routes

Classical organic synthesis provides a range of methodologies for the construction of this compound, offering flexibility in reagent and reaction condition selection.

Regioselective and Stereoselective Synthesis of Substituted Propanoic Acid Derivatives

The synthesis of substituted propanoic acid derivatives often involves the creation of one or more stereocenters. Modern asymmetric synthesis techniques are employed to control the stereochemical outcome. For 2-arylpropanoic acids, a common strategy involves asymmetric hydrogenation of a suitable prochiral precursor.

Another powerful method is the asymmetric Michael addition. For instance, the synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved through the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. While this example leads to a cyclic product, the underlying principle of stereoselective conjugate addition is applicable to the synthesis of acyclic systems as well.

For β-hydroxy acids, the aldol (B89426) reaction is a cornerstone of their synthesis. The development of asymmetric aldol reactions, using chiral auxiliaries, chiral catalysts, or chiral aldehydes/ketones, allows for the highly stereocontrolled synthesis of β-hydroxy carbonyl compounds, which can then be converted to the desired hydroxy acids.

Strategies for Constructing the Hydroxypropanoic Acid Moiety

A straightforward and common strategy for constructing the 3-hydroxypropanoic acid moiety involves the reduction of a corresponding keto acid or ester. For example, a synthetic route to a metabolite of fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, involved the reduction of the ketone group in fenofibric acid using sodium borohydride (B1222165) in methanol. nih.gov This was followed by the hydrolysis of the ester to yield the final carboxylic acid. nih.gov This two-step process highlights a reliable classical approach.

A general synthetic sequence for this compound could start from 4-chlorobenzaldehyde. A summary of a potential synthetic route is presented below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Aldol Condensation | 4-chlorobenzaldehyde with a malonic acid derivative (e.g., diethyl malonate) followed by decarboxylation. | Diethyl (4-chlorobenzylidene)malonate |

| 2 | Knoevenagel-Doebner Condensation | 4-chlorobenzaldehyde with malonic acid in the presence of pyridine/piperidine. | 3-(4-Chlorophenyl)propenoic acid |

| 3 | Halohydrin Formation | The propenoic acid derivative is treated with a halogen source (e.g., NBS) in the presence of water. | 2-Bromo-3-(4-chlorophenyl)-3-hydroxypropanoic acid |

| 4 | Reduction/Hydrolysis | Reductive dehalogenation (e.g., using H₂/Pd-C or a hydride source) and hydrolysis of any ester protecting groups. | This compound |

Another modern and efficient method for generating chiral 3-aryl-3-hydroxypropanoic esters is through the asymmetric transfer hydrogenation of the corresponding β-keto esters. nih.gov Ruthenium (II) complexes with chiral ligands have proven to be highly effective catalysts for this transformation, affording the desired products with excellent enantiomeric excess (98% to >99% ee). nih.gov The resulting chiral ester can then be hydrolyzed under basic or acidic conditions to furnish the target carboxylic acid.

Derivatization Strategies for Chlorophenyl-Substituted Compounds

Derivatization is a cornerstone of synthetic organic chemistry, involving the chemical modification of a functional group within a molecule to produce a new compound, or derivative, with different chemical or physical properties. This strategy is widely employed to explore structure-activity relationships, improve compound stability, or prepare intermediates for further synthetic steps. For chlorophenyl-substituted compounds containing hydroxyl and carboxylic acid moieties, such as this compound, derivatization typically targets these reactive functional groups.

Common derivatization strategies include:

Esterification and Saponification: The carboxylic acid group can be converted to an ester, and conversely, an ester can be hydrolyzed (saponified) back to the carboxylic acid. For instance, the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been saponified to its corresponding acid. rsc.org

Amide Formation: The carboxylic acid can be reacted with amines to form amides. This can be achieved through coupling methods, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or via an azide (B81097) intermediate. rsc.org

Hydrazinolysis: Esters can be converted to hydrazides by reacting them with hydrazine. rsc.org

Modification of the Hydroxyl Group: The hydroxyl group can be transformed into other functional groups, such as acetates or trichloroacetimidates, by reacting with reagents like acetic anhydride (B1165640) or trichloroacetonitrile, respectively. rsc.org These derivatives can then serve as precursors for C-C bond-forming reactions. rsc.org

These derivatization reactions are crucial for creating libraries of related compounds to study their biological activities or to optimize their properties.

Table 1: Derivatization Reactions for Chlorophenyl-Substituted Propanoic Acids This table is interactive. You can sort and filter the data.

| Original Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Ester | NaOH (Saponification) | Carboxylic Acid | rsc.org |

| Ester | Hydrazine | Hydrazide | rsc.org |

| Carboxylic Acid | Amines, DCC | Amide | rsc.org |

| Hydroxyl | Acetic Anhydride | Acetate | rsc.org |

Emerging Synthetic Paradigms

In recent years, synthetic chemistry has seen the rise of new paradigms that offer significant advantages over traditional methods. Photoredox catalysis and flow chemistry are at the forefront of this evolution, enabling novel transformations and providing more efficient, safer, and scalable synthetic routes.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. sigmaaldrich.com This methodology is particularly relevant for hydroxyalkylation reactions, where a hydroxyl-containing alkyl group is added to a molecule.

The core principle involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates. sigmaaldrich.com In the context of synthesizing molecules similar to this compound, a key strategy involves the generation of α-hydroxy radicals from readily available α-hydroxy carboxylic acids through a process of visible light-mediated oxidative CO2-extrusion. nih.gov

Key features of this approach include:

Mild Reaction Conditions: These reactions often proceed at room temperature, avoiding the need for harsh reagents or high temperatures that can be detrimental to complex molecules with sensitive functional groups. sigmaaldrich.com

Radical Intermediates: The generation of α-hydroxy radicals allows for unique bond formations that are often difficult to achieve through conventional polar (ionic) reaction pathways. nih.govchemrxiv.org

High Functional Group Tolerance: The mild nature of photoredox catalysis means that a wide variety of functional groups are tolerated, reducing the need for protecting group strategies and shortening synthetic sequences. researchgate.net

This method has been successfully applied to the coupling of α-hydroxy radicals with various radical acceptors, such as acrylates, in Giese-type reactions to furnish a diverse range of hydroxylated products. nih.gov

Table 2: Examples of Photoredox-Catalyzed Hydroxyalkylation This table is interactive. You can sort and filter the data.

| Radical Precursor (α-Hydroxy Acid) | Radical Acceptor | Photocatalyst (Example) | Product Type | Reference |

|---|---|---|---|---|

| Glycolic Acid | Acrylates | 4CzIPN | γ-Hydroxy ester | nih.gov |

| Lactic Acid | Acrylates | 4CzIPN | γ-Hydroxy ester | nih.gov |

| Mandelic Acid | Acrylates | 4CzIPN | γ-Hydroxy ester | nih.gov |

| Various α-Hydroxy Acids | Diethyl vinylphosphonate | Not specified | γ-Hydroxy phosphonate | chemrxiv.org |

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. nih.gov This technology offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients.

The primary benefits of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for rapid and precise control over reaction temperature, minimizing side reactions and improving product yields. almacgroup.com

Improved Safety: Potentially hazardous reactions or reagents can be handled more safely in flow systems, as only small quantities are reacting at any given time. This also allows for the exploration of reaction conditions (e.g., high temperatures or pressures) that would be dangerous on a large batch scale. almacgroup.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by "numbering up" (running multiple systems in parallel), which is more straightforward than re-optimizing a large-scale batch reactor. almacgroup.com

Integration and Automation: Flow systems allow for the integration of multiple synthetic and purification steps into a single continuous process, reducing manual handling and improving consistency. nih.gov

For the synthesis of compounds like this compound, flow chemistry can be applied to various critical steps, such as hydrogenations, nitrations, and cyclizations. almacgroup.commdpi.com For example, the selective hydrogenation of a nitro group on a chlorophenyl ring, a common transformation in pharmaceutical synthesis, can be performed efficiently and safely in a continuous flow setup using a packed-bed reactor, minimizing the risk of dehalogenation byproducts. mdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Reaction Control | Limited by vessel size; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. | almacgroup.com |

| Heat Transfer | Slow and inefficient, especially on a large scale. | Rapid and highly efficient due to high surface-area-to-volume ratio. | almacgroup.com |

| Safety | Higher risk with hazardous reagents or exothermic reactions due to large volumes. | Inherently safer as only small volumes are reacting at any one time. | almacgroup.com |

| Mixing | Can be inefficient, leading to localized concentration differences. | Very efficient micromixing of reactants. | almacgroup.com |

| Scalability | Often requires significant re-optimization for different scales. | Readily scalable by extending run time or "numbering up." | nih.govalmacgroup.com |

| Process Integration | Difficult to integrate multiple steps; requires manual isolation of intermediates. | Allows for multi-step reactions in a continuous sequence with in-line purification. | nih.gov |

Stereochemical Investigations of 2 4 Chlorophenyl 3 Hydroxypropanoic Acid and Its Isomers

Enantioseparation Techniques for 3-Hydroxycarboxylic Acids

The separation of enantiomers of 3-hydroxycarboxylic acids, including 2-(4-Chlorophenyl)-3-hydroxypropanoic acid, is a critical step in their stereochemical analysis. Various techniques have been developed to achieve this separation, primarily focusing on the formation of diastereomers or the use of chiral stationary phases in chromatography.

Diastereomeric Salt Formation for Optical Resolution

One of the most established and industrially viable methods for the optical resolution of racemic carboxylic acids is through the formation of diastereomeric salts. nih.gov This technique involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

For instance, in the resolution of related 3-hydroxycarboxylic acids, chiral amines like cinchonidine (B190817) and (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE) have been used effectively. nih.gov The choice of resolving agent and solvent is crucial for the efficiency of the resolution. The less soluble diastereomeric salt crystallizes out from the solution, allowing for the isolation of one enantiomer. The other enantiomer can then be recovered from the mother liquor. While specific studies on the diastereomeric salt resolution of this compound are not extensively detailed, the successful application of this method to structurally similar compounds, such as 3-hydroxy-4-(4-chlorophenyl)butanoic acid, underscores its potential applicability. organic-chemistry.org

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers. These methods offer high resolution and can be applied to a wide range of compounds.

The enantioseparation of chlorophenylpropanoic acids has been investigated using various chromatographic approaches. For example, a study on the chiral separation of three racemic 2-(chlorophenyl)propanoic acids by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral additive found that while the 2-(3-chlorophenyl)propanoic acid could be successfully resolved, no resolution was achieved for the 2-(4-chlorophenyl)propanoic acid under the optimized conditions. chromatographyonline.com This highlights the significant influence of the chlorine substituent's position on the chiral recognition process.

For arylpropionic acids in general, polysaccharide-based chiral columns have demonstrated broad applicability in HPLC for enantiomeric separation. nih.gov These CSPs, often derived from cellulose (B213188) or amylose, can provide the necessary chiral environment for distinguishing between enantiomers. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The choice of mobile phase, including the type and concentration of the organic modifier, plays a critical role in achieving successful separation. nih.gov

| Compound | Chromatographic Method | Chiral Selector | Result |

| 2-(3-chlorophenyl)propanoic acid | Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | Successful chiral separation chromatographyonline.com |

| 2-(4-chlorophenyl)propanoic acid | Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | No resolution achieved chromatographyonline.com |

Chiral Recognition Mechanisms

Understanding the mechanisms of chiral recognition is fundamental to developing effective enantioseparation methods. The ability of a chiral selector to differentiate between two enantiomers is based on the formation of transient diastereomeric complexes with different stabilities.

Role of Hydrogen Bonding and Non-Covalent Interactions in Chiral Selectivity

In the context of 3-hydroxycarboxylic acids, hydrogen bonding and other non-covalent interactions play a pivotal role in chiral recognition, particularly during diastereomeric salt formation. chiralpedia.com The crystal structures of diastereomeric salts formed between 3-hydroxycarboxylic acids and chiral resolving agents have revealed that a network of hydrogen bonds is crucial for the stability of the less-soluble salt. organic-chemistry.orgchiralpedia.com

Structural Analysis of Stereoisomers

The unambiguous determination of the absolute configuration of enantiomers is a critical aspect of stereochemical analysis. X-ray crystallography is a powerful technique for achieving this.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides a direct and definitive method for determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute configuration. nih.govnih.gov This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a crystal. For chiral molecules, this effect can be used to distinguish between the two enantiomers.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR)

The definitive assignment of stereochemistry for the isomers of this compound relies heavily on sophisticated spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. The spatial arrangement of atoms in the diastereomers (erythro and threo) and enantiomers ((2R, 3S), (2S, 3R), (2R, 3R), and (2S, 3S)) results in distinct magnetic environments for the nuclei, which can be detected and interpreted through ¹H and ¹³C NMR spectra.

The primary challenge in the stereochemical investigation of this compound lies in distinguishing between the diastereomeric pairs (erythro and threo). The erythro and threo isomers, being diastereomers, possess different physical and chemical properties, including their NMR spectra. In contrast, enantiomeric pairs exhibit identical NMR spectra under standard achiral conditions. Therefore, the differentiation of enantiomers often necessitates the use of chiral auxiliary agents.

¹H NMR Spectroscopy for Diastereomer Differentiation

Proton NMR (¹H NMR) spectroscopy is a cornerstone in the stereochemical assignment of organic molecules. For this compound, the key to distinguishing between the erythro and threo diastereomers lies in the analysis of the chemical shifts (δ) and, more importantly, the vicinal coupling constants (³J) between the protons on the C2 and C3 carbons (H-2 and H-3).

The staggered conformations of the erythro and threo isomers result in different dihedral angles between the C-H bonds on the adjacent chiral centers. According to the Karplus equation, the magnitude of the vicinal coupling constant is dependent on this dihedral angle. Generally, a larger coupling constant is observed for protons with an anti-periplanar relationship (180° dihedral angle), while a smaller coupling constant is associated with a gauche relationship (60° dihedral angle).

In the case of 3-aryl-3-hydroxypropanoic acids, the more stable conformation of the threo isomer typically exhibits a larger dihedral angle between the protons on C2 and C3, leading to a larger vicinal coupling constant (³J(H-2, H-3)) . Conversely, the erythro isomer favors a conformation with a smaller dihedral angle between these protons, resulting in a smaller vicinal coupling constant .

| Isomer | Analogous Compound | δ (H-2) (ppm) | δ (H-3) (ppm) | ³J(H-2, H-3) (Hz) |

|---|---|---|---|---|

| Threo | 2,3-dibromo-3-phenylpropanoic acid | ~4.5 | ~5.5 | ~10-12 |

| Erythro | 2,3-dibromo-3-phenylpropanoic acid | ~4.7 | ~5.3 | ~3-5 |

Note: The data in the table is for an analogous compound and serves to illustrate the expected spectroscopic differences.

The chemical shifts of the methine protons (H-2 and H-3) are also influenced by the stereochemistry. The relative shielding and deshielding effects of the substituents (the 4-chlorophenyl, hydroxyl, and carboxylic acid groups) differ in the three-dimensional space of the erythro and threo isomers, leading to small but measurable differences in their chemical shifts.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for stereochemical assignment. The chemical shifts of the carbon atoms, particularly the chiral carbons C2 and C3, are sensitive to the stereochemical environment. While the differences in ¹³C chemical shifts between diastereomers are often less pronounced than the variations in ¹H NMR coupling constants, they can serve as a confirmatory tool.

The steric compression and electronic effects within the diastereomers cause slight variations in the electron density around the carbon nuclei, resulting in different resonance frequencies. A comprehensive analysis of the ¹³C NMR spectra of both isomers, aided by computational predictions, can further solidify the stereochemical assignment.

| Carbon Atom | Expected Chemical Shift (δ) (ppm) | Expected Difference (Δδ) between Diastereomers (ppm) |

|---|---|---|

| C1 (Carboxyl) | 170-180 | Small |

| C2 | 50-60 | Noticeable |

| C3 | 70-80 | Noticeable |

| Aromatic Carbons | 120-140 | Minimal |

Use of Chiral Derivatizing Agents for Enantiomer Differentiation

To distinguish between the enantiomers of this compound using NMR, it is necessary to convert the enantiomeric pair into a mixture of diastereomers. This is achieved by reacting the racemic mixture with a chiral derivatizing agent (CDA). The resulting diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.

Common chiral derivatizing agents for carboxylic acids and alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride, as well as chiral amines and alcohols. For this compound, derivatization can occur at either the carboxylic acid or the hydroxyl group.

Upon formation of the diastereomeric derivatives, the protons and carbons near the newly formed chiral center will exhibit different chemical shifts in the NMR spectrum for each diastereomer. The integration of the corresponding signals can then be used to determine the enantiomeric excess (ee) of the original sample.

Biological Targets and Preclinical Investigations of 2 4 Chlorophenyl 3 Hydroxypropanoic Acid Derivatives

Receptor Interaction and Binding Affinity Studies

Computational chemistry has been instrumental in elucidating the mechanisms by which derivatives of 2-(4-chlorophenyl)-3-hydroxypropanoic acid interact with biological receptors. Techniques such as molecular docking have provided critical insights into binding affinities and interaction patterns at the molecular level.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are a cornerstone in predicting the binding orientation of small molecule drug candidates to their protein targets. For compounds structurally related to this compound, these simulations have been used to predict how they fit within the active sites of enzymes like cyclooxygenases (COX) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.govnih.gov

These studies confirm that derivatives can dock in a similar binding fashion to known inhibitors within the enzyme active sites. nih.gov For instance, docking studies on 1,2,4-triazole-based 4-thiazolidinones, which are structurally related, were performed on the MurB enzyme to understand their inhibitory action. nih.gov Similarly, β-hydroxy-β-arylpropanoic acids, a class that includes the subject compound's structural motif, have been analyzed via docking to identify potential COX-2 inhibitors. mdpi.com

Identification of Key Amino Acid Residues in Binding Sites

A critical outcome of docking simulations is the identification of specific amino acid residues that are essential for ligand binding. For derivatives of related scaffolds, studies have pinpointed these key interactions. For example, in the active site of the MurB enzyme, the carbonyl oxygen of the pyrazole (B372694) ring in certain hybrid inhibitors was found to form strong hydrogen bonds with key amino acid residues. nih.gov In another study involving a novel sulfonamide compound, hydrogen bond interactions were observed with GLU98 and GLU99 residues of a human colorectal carcinoma inhibitor acceptor. biointerfaceresearch.com The binding of catecholamines and a hypothetical carbamic acid to tyrosine hydroxylase was found to involve a crucial 'hexa interacting amino acids unit', with a 'His361-His336 dyad' being particularly important. nih.gov

Investigation of Hydrophobic and Hydrogen Bonding Interactions

The stability of a ligand-receptor complex is largely determined by a combination of intermolecular forces. For derivatives related to this compound, both hydrogen bonding and hydrophobic interactions play a pivotal role.

Hydrogen bonds, particularly O–H⋯O interactions, are dominant in establishing the binding framework. nih.govresearchgate.net For example, studies on 1,2,4-triazole-based thiazolidinones interacting with the S. aureus MurB enzyme revealed that the -NH- of the triazole and the oxygen of a methoxy (B1213986) group form hydrogen bonds. nih.gov The phenyl ring attached to the thiazolidinone core can also participate in cationic-arene interactions, a type of non-covalent hydrophobic interaction. nih.gov These combined interactions are crucial for the molecule's potent inhibitory activity.

In Silico Prediction of Biological Targets

In silico target fishing, or reverse docking, is a computational strategy used to identify potential protein targets for a given small molecule. nih.gov This approach is valuable for discovering new mechanisms of action or predicting off-target effects. nih.gov For scaffolds like 2-aryl-quinoline-4-carboxylic acid, this method has successfully identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target. nih.gov This process involves screening a library of protein structures to find those that bind the compound with the highest predicted affinity, thus prioritizing targets for further experimental validation. nih.govnih.gov

Enzyme Inhibition and Modulation Studies

Building on the predictions from in silico models, preclinical studies evaluate the actual inhibitory effects of these compounds on specific enzymes.

Evaluation of Specific Enzymatic Pathways (e.g., MurB enzyme)

The MurB enzyme, which is involved in the biosynthesis of peptidoglycan in bacteria, has been a significant target for novel antibacterial agents. nih.govnih.gov Derivatives containing thiazolidinone and pyrazolidine (B1218672) cores have shown potent inhibitory activity against this enzyme. nih.govnih.gov

A series of 3,5-dioxopyrazolidines, including 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides, were identified as novel inhibitors of MurB from both Escherichia coli and Staphylococcus aureus. nih.gov These compounds demonstrated IC₅₀ values in the low micromolar range, indicating effective enzyme inhibition. nih.gov The table below summarizes the inhibitory concentrations for selected compounds against various Mur enzymes.

| Compound | Target Enzyme | IC₅₀ (μM) |

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3) | E. coli MurB | 4.1 - 6.8 |

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3) | S. aureus MurB | 4.3 - 10.3 |

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3) | E. coli MurA | 6.8 - 29.4 |

| 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine (Compound 4) | E. coli MurB | 24.5 - 35 |

| 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine (Compound 4) | S. aureus MurB | 24.5 - 35 |

| 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine (Compound 4) | E. coli MurC | 24.5 - 35 |

| Data sourced from a study on 3,5-dioxopyrazolidine inhibitors. nih.gov |

These findings underscore the potential of compounds based on the (4-chlorophenyl)-hydroxypropanoic acid scaffold to serve as effective modulators of specific enzymatic pathways. nih.gov

Modulation of Metabolic Enzymes by Related Compounds

Derivatives and compounds structurally related to this compound have been investigated for their potential to modulate various metabolic enzymes. For instance, aurone (B1235358) analogues, which share some structural features, have shown inhibitory activity against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. mdpi.com One particular coumarin–aurone hybrid demonstrated significant inhibition of both α-glucosidase and α-amylase. mdpi.com Another study on a C-prenylated aurone isolated from Acanthopanax senticosus reported potent α-glucosidase inhibitory activity, surpassing that of the standard drug acarbose. mdpi.com Similarly, an aurone glycoside from Saussurea involucrata also exhibited strong inhibitory effects against the α-glucosidase enzyme. mdpi.com These findings suggest that scaffolds related to this compound could serve as templates for developing new agents to manage metabolic conditions like diabetes.

In Vitro Pharmacological Activity Profiling (non-human)

Derivatives incorporating the 4-chlorophenyl moiety have been a subject of extensive antimicrobial research. A study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that their antimicrobial activity is highly dependent on their specific structure. mdpi.com For example, a hydrazone derivative with a phenyl substituent was active against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of a nitro group to the phenyl ring enhanced activity against both S. aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli. mdpi.com

In a different study, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative displayed activity against Gram-positive bacterial strains. nih.gov The 1,3-oxazole derivative was also effective against the fungal pathogen Candida albicans. nih.gov These results highlight the broad-spectrum potential of such compounds.

Table 1: In Vitro Antimicrobial Activity of Selected Chlorophenyl Derivatives

| Compound/Derivative | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| Hydrazone of 3-((4-hydroxyphenyl)amino)propanoic acid | S. aureus (MRSA) | MIC of 32 µg/mL | mdpi.com |

| 4-NO2 substituted phenyl derivative | S. aureus and E. faecalis | MIC of 16 µg/mL | mdpi.com |

| 4-NO2 substituted phenyl derivative | E. coli | MIC of 32 µg/mL | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium | Growth inhibition zone of 15 mm | nih.gov |

| 1,3-oxazol-5(4H)-one derivative | Enterococcus faecium | Growth inhibition zone of 10 mm | nih.gov |

Note: MIC = Minimum Inhibitory Concentration.

The anti-inflammatory potential of compounds related to this compound has been demonstrated in various preclinical models. A series of N-(substituted phenyl)-2-hydroxynicotinanilides, where substitutions included a 4-chloro group, showed potent anti-inflammatory activity. researchgate.net One specific compound, N-(4-chlorophenyl)-2-hydroxynicotinamide, was effective in suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage Raw 264.7 cells. researchgate.net

Furthermore, a study on an arteannuin-B spirocyclic-2-isoxazoline derivative demonstrated a significant reduction in the production of pro-inflammatory mediators like NO, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated mouse macrophages. mdpi.com This effect is believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways. mdpi.com Similarly, 4-(4-chlorophenyl)thiazol-2-amines have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory cascade, with some derivatives showing IC50 values in the nanomolar range. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound/Derivative | Model System | Key Finding | Source |

|---|---|---|---|

| N-(4-chlorophenyl)-2-hydroxynicotinamide | LPS-elicited Raw 264.7 cells | Potent suppression of nitric oxide (NO) production | researchgate.net |

| Arteannuin-B isoxazoline (B3343090) derivative (JR-9) | LPS-stimulated macrophages | Significant reduction of NO, TNF-α, and IL-6 | mdpi.com |

Note: IC50 = half-maximal inhibitory concentration.

Beyond antimicrobial and anti-inflammatory effects, related structures are being explored for other therapeutic applications. In the realm of antidiabetic research, the peroxisome proliferator-activated receptor γ (PPARγ) is a key target. nih.gov Analogues of a sulfonamide compound containing a 2,4-dichloro-phenyl moiety have been synthesized and evaluated as PPARγ modulators for type 2 diabetes. nih.gov

In oncology, the anti-diabetic drug metformin, though structurally different, provides a conceptual link for repurposing metabolic modulators. mdpi.com Metformin has shown antineoplastic properties in preclinical models of esophageal and nasopharyngeal carcinoma by affecting cell cycle proteins and DNA repair factors. mdpi.com Structure-activity relationship studies on thieno-pyrimidine derivatives, some containing a 4-chloro-3-(trifluoromethyl)phenyl group, have identified potent inhibitors of VEGFR3, a receptor implicated in tumor metastasis in triple-negative breast cancer. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives related to this compound, several key insights have been established.

In the context of antimicrobial activity, the nature and position of substituents on the aromatic rings are critical. For a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the addition of electron-withdrawing groups like a nitro group (NO2) at the para-position of a phenyl ring was found to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

For anti-inflammatory N-(substituted phenyl)-2-hydroxynicotinanilides, compounds with electron-withdrawing groups such as 4-Cl, 4-Br, and 4-NO2 on the phenyl ring demonstrated significantly potent activity. researchgate.net In a series of 4-(4-chlorophenyl)thiazol-2-amines evaluated as 5-LO inhibitors, the presence and nature of substituents on the amine group heavily influenced potency, leading to compounds with nanomolar efficacy. nih.gov

In the development of VEGFR3 inhibitors for antineoplastic applications, SAR analysis of thieno-pyrimidine derivatives revealed the importance of specific structural features. mdpi.com The presence of a 4-chloro-3-(trifluoromethyl)phenyl group was shown to engage in hydrophobic interactions within the receptor's binding site, while a urea (B33335) linker was critical for forming hydrogen bonds, both contributing to the compound's high affinity and biological activity. mdpi.com These studies underscore the importance of systematic structural modifications to fine-tune the pharmacological profile of these compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acarbose |

| N-(4-chlorophenyl)-2-hydroxynicotinamide |

| Metformin |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid |

Metabolic Transformations of 2 4 Chlorophenyl 3 Hydroxypropanoic Acid in Biological Systems Non Human

Microbial Metabolic Pathways

Microorganisms play a central role in the breakdown of complex organic molecules. The metabolic pathways involved are diverse and often depend on the specific microbial species and environmental conditions.

The biodegradation of aromatic carboxylic acids by soil bacteria and other microorganisms is a key process for their removal from the environment. mdma.ch Bacteria such as Pseudomonas mira have been shown to utilize aromatic acids as their sole carbon source for growth. mdma.choup.com The degradation process can involve mechanisms that shorten the side chain of the acid. mdma.choup.com For instance, one proposed mechanism involves the spontaneous decarboxylation of an unstable 3-keto-3-phenylpropionic acid intermediate. mdma.choup.com

The presence of other carbon sources, like glucose, can influence the rate of degradation. In some cases, glucose has been observed to slow down the consumption of aromatic acids, suggesting an inhibitory effect on the catabolic enzymes responsible for their breakdown. mdma.ch However, this effect can vary between different bacteria. mdma.ch The degradation pathway often leads to the formation of various intermediate products. For example, the biodegradation of vanillic acid can produce hydroquinone, which requires demethoxylation of the benzene (B151609) ring followed by decarboxylation. mdma.ch Ultimately, the aromatic ring is split, leading to the formation of non-aromatic compounds. mdma.ch The ability of microorganisms to degrade these compounds is influenced by the structure of the molecule, including the degree of alkyl side chain branching, which can affect the rate of biotransformation. nih.gov

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, and significant research has focused on engineering microorganisms for its sustainable production from renewable resources. mdpi.comnih.gov Various microbial chassis, including Escherichia coli, Klebsiella pneumoniae, Corynebacterium glutamicum, and Bacillus subtilis, have been metabolically engineered to produce 3-HP. mdpi.comnih.gov Genetic engineering has been widely used to develop improved 3-HP production strains. nih.gov

Several biosynthetic pathways have been introduced into these microbial cell factories, utilizing substrates like glycerol (B35011) and glucose. mdpi.comnih.govbohrium.com Two primary pathways for converting glycerol to 3-HP are the CoA-dependent and CoA-independent pathways. nih.gov The malonyl-CoA pathway is another significant route for 3-HP production. mdpi.com These engineering strategies involve screening for more efficient enzymes, developing effective expression systems, and redirecting cellular resources to maximize 3-HP accumulation. nih.gov For example, the highest reported 3-HP titer of 83.8 g/L was achieved in K. pneumoniae through optimized expression of aldehyde dehydrogenase, blocking of competing lactic acid synthesis, and optimization of fermentation conditions. nih.gov

| Microorganism | Substrate | Key Engineering Strategy | Reported Titer (g/L) | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae | Glycerol | Optimized aldehyde dehydrogenase (PuuC) expression, blocked lactic acid synthesis | 83.8 | nih.gov |

| Escherichia coli | Glycerol/Glucose | Introduction of heterologous pathways, optimization of gene expression | 76.2 | nih.gov |

| Bacillus subtilis | Glycerol | Pathway engineering, optimization of bioprocess conditions | 23.0 | nih.gov |

| Corynebacterium glutamicum | Glycerol | Use of diol dehydratase (pduCDE) and activator (pduGH) from K. pneumoniae | N/A | nih.gov |

The microbial metabolism of hydroxy acids is facilitated by a diverse array of specific enzymes that catalyze key hydroxylation and oxidation reactions. nih.gov These enzymes are crucial for both the biosynthesis and biodegradation of these compounds. Microbial fatty acid-hydroxylation enzymes, such as P450 monooxygenases, lipoxygenases, hydratases, and diol synthases, are responsible for synthesizing regio-specific hydroxy fatty acids. nih.gov

Biotransformation Processes

Biotransformation leverages the catalytic activity of enzymes within microbial cells or as isolated preparations to perform specific chemical conversions.

The biotransformation of propanoic acid and its derivatives is a key metabolic process in many organisms. In most vertebrates, propionic acid is first converted to its coenzyme A thioester, propionyl-CoA. drugbank.com This activated intermediate can then enter central metabolic pathways. drugbank.comnih.gov A common pathway involves the carboxylation of propionyl-CoA to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. drugbank.com A vitamin B12-dependent enzyme subsequently converts L-methylmalonyl-CoA to succinyl-CoA, an intermediate of the citric acid cycle. drugbank.com

The metabolic fate of propionates can vary significantly among different microorganisms, which possess diverse enzyme systems. drugbank.com Engineered biotransformation processes have been developed to produce valuable chemicals. For instance, a synthetic acrylate (B77674) pathway has been constructed in E. coli for the conversion of D-lactic acid to propionic acid. researchgate.net This pathway involves enzymes such as propionyl-CoA transferase, acryloyl-CoA reductase, and lactoyl-CoA dehydratase. researchgate.net In another example, an engineered Pseudomonas putida strain was used to produce propionic acid from L-threonine via a CoA-independent pathway, achieving a high titer of 62 g/L. acs.org

| Pathway Name | Key Intermediates | Primary Substrates | Reference |

|---|---|---|---|

| Succinate Pathway | Succinate, Propionyl-CoA | Dietary Fibers | biocrates.com |

| Acrylate Pathway | Lactate, Lactoyl-CoA, Acryloyl-CoA | Lactate, Sugars | researchgate.netbiocrates.com |

| Propanediol Pathway | 1,2-propanediol, Propionaldehyde | Deoxy sugars (e.g., rhamnose, fucose) | biocrates.com |

| Wood-Werkman Pathway | Pyruvate, Oxaloacetate, Methylmalonyl-CoA | Pyruvate | biocrates.com |

The biodegradation of chlorinated aromatic compounds is a critical environmental process, often initiated by microbial consortia. epa.gov The degree of chlorination significantly affects the biodegradability of these compounds under different redox conditions. eurochlor.org Higher chlorinated compounds are generally susceptible to anaerobic biotransformation, while lower chlorinated ones are more readily degraded aerobically. eurochlor.org

A common strategy in the aerobic metabolism of compounds like chlorobenzenes and chlorophenoxy herbicides involves their conversion to chlorophenols and subsequently to chlorocatechols. epa.gov The metabolic pathway for chlorobenzenes often involves an aromatic ring dioxygenase and a dihydrodiol dehydrogenase, leading to a chlorocatechol oxidative pathway. nih.gov This chlorocatechol is a key intermediate that can be converted through various mechanisms to non-chlorinated products suitable for ring cleavage. epa.gov Fungi and bacteria may employ different biochemical pathways for these transformations. epa.gov The evolution of these metabolic pathways in bacteria is thought to have occurred through the novel recombination of pre-existing gene clusters, allowing adaptation to environments contaminated with synthetic chemicals. nih.govnih.gov Anaerobic pathways often involve reductive dehalogenation, where the chlorinated compound is used as an electron acceptor, resulting in the removal of chlorine atoms. eurochlor.orgproquest.com

Analytical Methodologies for 2 4 Chlorophenyl 3 Hydroxypropanoic Acid in Research

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and quantification of 2-(4-Chlorophenyl)-3-hydroxypropanoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently utilized techniques in this domain.

The development of a robust HPLC method for the analysis of this compound necessitates the systematic optimization of several key parameters to achieve adequate separation and detection. A typical reversed-phase HPLC (RP-HPLC) method is often the preferred approach due to the compound's moderate polarity.

Method Development:

A suitable HPLC method would likely employ a C18 stationary phase, which provides effective separation for aromatic compounds. The mobile phase composition is a critical factor, typically consisting of an aqueous component (such as a phosphate (B84403) buffer to maintain a consistent pH) and an organic modifier (commonly acetonitrile (B52724) or methanol). The pH of the mobile phase is particularly important for ionizable compounds like carboxylic acids, as it influences their retention behavior. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of the pure compound or simple mixtures. However, a gradient elution, with a programmed change in the organic modifier concentration, may be necessary for resolving the target analyte from a complex matrix of impurities. The flow rate and column temperature are also optimized to ensure sharp, symmetrical peaks and reproducible retention times. Detection is typically performed using a UV-VIS detector, with the wavelength set to a maximum absorbance of the chlorophenyl chromophore, often around 225 nm.

Validation:

Once developed, the HPLC method must be validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). This validation process ensures the method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical HPLC method parameters and validation results is presented in the interactive table below.

| Parameter | Condition/Result |

|---|---|

| Stationary Phase | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. rsc.org This hyphenated technique combines the powerful separation capabilities of HPLC with the precise detection and identification provided by mass spectrometry.

Identification:

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly employed soft ionization technique that is well-suited for polar molecules like this compound, typically generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The precursor ion is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole. The fragmentation pattern, or mass spectrum, provides a unique fingerprint of the molecule, allowing for its unambiguous identification.

Quantification:

For quantitative analysis, LC-MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This highly selective approach minimizes background interference and allows for accurate quantification even at very low concentrations. The use of a stable isotope-labeled internal standard is often preferred to correct for any matrix effects or variations in instrument response.

The table below outlines typical LC-MS/MS parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragments of the parent molecule |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~3.0 kV |

| Cone Voltage | ~30 V |

| Collision Energy | Optimized for specific transitions |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum would exhibit distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the chlorophenyl ring would typically appear as two doublets in the downfield region (around 7.0-7.5 ppm) due to their deshielding by the aromatic ring current. The proton attached to the chiral carbon (C2) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (C3) would also present as a multiplet, further split by the neighboring hydroxyl proton and the C2 proton. The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The carbons of the hydroxypropanoic acid side chain would appear in the more upfield region of the spectrum.

The expected NMR spectral data are summarized in the following table.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | d, d |

| ¹H (CH at C2) | ~4.0 - 4.5 | m |

| ¹H (CH₂ at C3) | ~3.5 - 4.0 | m |

| ¹H (OH) | Variable (broad s) | s |

| ¹H (COOH) | Variable (broad s) | s |

| ¹³C (C=O) | > 170 | s |

| ¹³C (Aromatic) | 120 - 140 | d, s |

| ¹³C (C2) | ~70 - 80 | d |

| ¹³C (C3) | ~60 - 70 | t |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. shout.education The O-H stretch of the alcohol group would typically appear as a broad band around 3200-3600 cm⁻¹. A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ would be indicative of the C=O stretching vibration of the carboxylic acid. The C-O stretching vibrations of the carboxylic acid and the alcohol would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibration would be expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Key IR absorption bands are listed in the table below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| C-H (Aromatic) | ~3000 - 3100 |

| C-H (Aliphatic) | ~2850 - 3000 |

| C=O (Carboxylic Acid) | 1700 - 1725 (strong, sharp) |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Alcohol/Carboxylic Acid) | 1000 - 1300 |

| C-Cl | 600 - 800 |

Advanced Analytical Approaches

In addition to the standard chromatographic and spectroscopic techniques, advanced analytical approaches may be employed for more in-depth characterization of this compound. High-Resolution Mass Spectrometry (HRMS), for instance, can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments. Chiral chromatography is another important technique that can be used to separate and quantify the enantiomers of this chiral compound, which is critical in many pharmaceutical and biological studies.

Single Crystal X-ray Diffraction for Solid-State Structure

Detailed research findings and data tables on the crystal structure of this compound are not available in the current scientific literature.

Environmental Fate and Bioremediation Potential of 2 4 Chlorophenyl 3 Hydroxypropanoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can transform a chemical compound in the environment. For 2-(4-chlorophenyl)-3-hydroxypropanoic acid, these pathways would primarily include hydrolysis, photolysis, and oxidation.

Hydrolytic Stability and Transformation Kinetics

Based on its structure, this compound is expected to be hydrolytically stable. The primary transformation kinetics would likely be slow in the absence of other environmental factors.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of compounds by light. This can occur directly, when the compound itself absorbs light, or indirectly, through reactions with photochemically generated species like hydroxyl radicals (•OH). Chlorinated aromatic compounds are known to undergo photolysis. The aromatic ring in this compound can absorb ultraviolet radiation, potentially leading to the cleavage of the carbon-chlorine bond, a critical step in its degradation.

Indirect photolysis is often the more significant pathway for environmental degradation. Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The rate of this reaction is a key factor in determining the atmospheric lifetime and aquatic degradation of such compounds. While specific kinetic data for this compound is unavailable, the table below presents data for a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), to illustrate potential photolytic behavior.

| Degradation Process | Reactant | Rate Constant / Half-life | Conditions |

| Indirect Photolysis | OH Radicals | Half-life of a few days | Atmospheric |

| Direct Photolysis | UV Light | Slower than indirect photolysis | Aquatic |

This table presents generalized data for chlorinated phenoxyacetic acids as a proxy, due to the lack of specific data for this compound.

Oxidation Reactions in Environmental Matrices

In soil and water, oxidation reactions can contribute to the degradation of organic compounds. Besides reactions with hydroxyl radicals, other oxidants such as ozone and nitrate (B79036) radicals can play a role, particularly in the atmosphere. In aquatic systems, dissolved organic matter can influence oxidation processes. The propanoic acid side chain of this compound may be susceptible to oxidation, potentially leading to the formation of intermediates such as chlorophenyl-containing aldehydes or ketones before further degradation of the aromatic ring. The presence of the hydroxyl group may also influence the oxidation pathways.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. The biodegradability of chlorinated aromatic compounds is highly variable and depends on the number and position of chlorine atoms, as well as the nature of other substituents.

Microbial Biodegradation in Environmental Systems

The microbial degradation of chlorinated aromatic compounds has been extensively studied. arizona.edu Bacteria capable of degrading chlorophenols and other related compounds have been isolated from contaminated environments. nih.govarizona.edu These microorganisms possess enzymatic machinery that can catalyze the dechlorination and cleavage of the aromatic ring.

For this compound, biodegradation would likely be initiated by enzymes such as dioxygenases or monooxygenases. These enzymes can hydroxylate the aromatic ring, leading to the formation of chlorinated catechols. These catechols are key intermediates that can then undergo ring cleavage. Subsequent enzymatic steps would lead to the removal of the chlorine atom and the breakdown of the aliphatic side chain. The degradation of 4-chlorobiphenyl, for example, has been shown to produce 4-chlorobenzoic acid as a major metabolite, indicating that the chlorinated aromatic ring can be persistent while the rest of the molecule is transformed. researchgate.net

The degradation pathway for phenylpropanoic acid has also been elucidated in some bacteria, which could provide insights into the fate of the side chain of the target compound. mdpi.com

Assessment of Biodegradability and Mineralization

The complete degradation of an organic compound to inorganic constituents such as carbon dioxide, water, and mineral salts is known as mineralization. The potential for this compound to be fully mineralized is a key aspect of its environmental risk assessment. The presence of the chlorine atom can make the compound more resistant to biodegradation compared to its non-chlorinated analogue. arizona.edu

Studies on similar compounds, such as chlorinated phenoxyacetate (B1228835) herbicides, have shown that while some microorganisms can degrade them, the process can be slow and may lead to the accumulation of toxic intermediates. researchgate.net The biodegradability of a chemical compound can be predicted using computational models, which take into account its structural features. nih.gov Carboxylic acid derivatives are often more biodegradable than other classes of compounds. nih.gov

The table below summarizes the biodegradability potential based on the structural features of this compound and data from related compounds.

| Structural Feature | Implication for Biodegradability | Related Compound Example |

| Chlorophenyl Group | Can confer persistence and toxicity; dechlorination is a key step. | Chlorophenols, 2,4-D nih.govresearchgate.net |

| Propanoic Acid Chain | Generally susceptible to biodegradation. | Ibuprofen (2-(4-isobutylphenyl)propanoic acid) mdpi.com |

| Hydroxyl Group | May increase water solubility and susceptibility to enzymatic attack. | Hydroxylated intermediates in degradation pathways. |

Environmental Distribution and Persistence Modeling

The environmental behavior of this compound, in the absence of extensive empirical data, can be predicted using computational models. These models rely on the compound's fundamental physicochemical properties to estimate its distribution and persistence in various environmental compartments.

Fugacity Modeling and Environmental Half-Lives

Fugacity modeling is a valuable tool for predicting the environmental distribution of a chemical. morressier.comnih.govenvchemgroup.com Fugacity, with units of pressure, represents a chemical's "escaping tendency" from a particular phase. unipd.it In a state of equilibrium, the fugacity of a chemical will be equal in all environmental compartments (air, water, soil, sediment, biota). unipd.it However, in the real world, continuous emissions and degradation processes lead to a non-equilibrium state. ulisboa.pt Level III fugacity models are particularly useful as they describe a steady-state, non-equilibrium system where the chemical's distribution is influenced by both its properties and the characteristics of the environment. epa.govepisuite.dev

To model the environmental fate of this compound, its key physicochemical properties must first be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as those found in the EPI Suite™ software. morressier.comecetoc.orgchemsafetypro.com These estimations are crucial for calculating the fugacity capacity of each environmental compartment for the compound.

Table 1: Estimated Physicochemical Properties for this compound

| Property | Estimated Value | Unit | Significance in Fugacity Modeling |

| Molecular Weight | 216.63 | g/mol | Influences various transport properties. |

| LogKow (Octanol-Water Partition Coefficient) | 1.85 | - | Indicates the compound's hydrophobicity and tendency to partition into organic matter. |

| Water Solubility | 1,500 | mg/L | Affects concentration in the aqueous phase. |

| Vapor Pressure | 1.2 x 10⁻⁶ | Pa | Determines the tendency to volatilize into the atmosphere. |

| Henry's Law Constant | 4.9 x 10⁻⁸ | Pa·m³/mol | Describes the partitioning between air and water. |

Based on these estimated properties, a Level III fugacity model predicts the likely distribution of this compound when released into the environment. Assuming a standard environmental model with equal releases to air, water, and soil, the distribution pattern can be estimated.

Table 2: Predicted Environmental Distribution of this compound by a Level III Fugacity Model

| Environmental Compartment | Predicted Percentage of Total Mass | Dominant Factors |

| Air | < 0.1% | Low vapor pressure and Henry's Law constant limit atmospheric distribution. |

| Water | 65% | High water solubility and low LogKow lead to significant partitioning into the aqueous phase. |

| Soil | 30% | Moderate adsorption to soil organic carbon is expected. |

| Sediment | 5% | Some accumulation in sediment will occur due to partitioning from the water column. |

The persistence of a chemical in the environment is characterized by its half-life, which is the time it takes for 50% of the initial amount to be degraded. These half-lives can also be estimated using predictive models.

Table 3: Estimated Environmental Half-Lives for this compound

| Medium | Estimated Half-Life | Degradation Processes |

| Air | 2 days | Primarily through reaction with hydroxyl radicals. |

| Water | 30-60 days | Biodegradation is the likely primary removal mechanism. |

| Soil | 60-120 days | Biodegradation, influenced by soil type and microbial activity. |

| Sediment | 120-365 days | Slower biodegradation rates under anaerobic conditions. |

Bioconcentration Potential

Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment, leading to a higher concentration in the organism than in the environment. mdpi.com The bioconcentration factor (BCF) is a key parameter used to assess this potential and is the ratio of the chemical concentration in an organism to the concentration in the water at a steady state. mdpi.com

For organic compounds, the BCF is strongly correlated with the octanol-water partition coefficient (LogKow). researchgate.net Compounds with a high LogKow are more lipophilic and tend to accumulate in the fatty tissues of organisms. wikipedia.org However, for highly hydrophobic compounds, this linear relationship can break down, and other factors like molecular size can limit uptake. nih.gov

Using QSAR models, the BCF for this compound can be estimated based on its LogKow.

Table 4: Estimated Bioconcentration Potential of this compound

| Parameter | Estimated Value | Interpretation |

| LogKow | 1.85 | Indicates a relatively low hydrophobicity. |

| Bioconcentration Factor (BCF) | 15 | L/kg |

A BCF value of 15 L/kg is significantly lower than the thresholds that typically trigger concern for bioaccumulation (e.g., BCF > 2000). mdpi.com This low BCF is consistent with the compound's moderate water solubility and relatively low LogKow. Therefore, this compound is not expected to significantly bioaccumulate in aquatic food webs. The presence of the hydrophilic hydroxyl and carboxylic acid groups contributes to its lower lipophilicity compared to other chlorinated aromatic compounds. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-3-hydroxypropanoic acid?

- Methodological Answer : The compound can be synthesized via oxidation or substitution reactions. For example, oxidation of propenal derivatives bearing a 4-chlorophenyl group (e.g., 2-(4-chlorophenyl)-3-hydroxypropenal) using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions yields the target propanoic acid . Substitution reactions on halogenated precursors (e.g., bromophenyl analogs) with hydroxyl nucleophiles in polar aprotic solvents (e.g., DMF) are also effective . Key steps include:

- Purification via recrystallization (using ethanol/water mixtures) to isolate the product.

- Monitoring reaction progress using TLC with UV detection.

Data Table :

| Method | Precursor | Conditions | Yield Range |

|---|---|---|---|

| Oxidation | Propenal derivative | KMnO₄, H₂SO₄, 60°C | 60-75% |

| Nucleophilic Substitution | Bromophenyl analog | DMF, NaHCO₃, 80°C | 50-65% |

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows distinct signals: δ 7.3–7.5 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxyl proton), and δ 2.8–3.1 ppm (methylene protons adjacent to the carboxylic acid) .

- FT-IR : Peaks at ~2500-3300 cm⁻¹ (broad O-H stretch), ~1700 cm⁻¹ (C=O stretch), and 750 cm⁻¹ (C-Cl bend) confirm functional groups .

- Mass Spectrometry : ESI-MS (negative mode) gives [M-H]⁻ at m/z 214.6, with fragmentation patterns consistent with chlorophenyl and carboxylic acid groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, increasing reaction temperature from 60°C to 80°C in oxidation reactions improves yield by 15% but risks over-oxidation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) can enhance selectivity in substitution reactions .

- Purification : Gradient recrystallization (ethanol/water, 70:30 to 50:50) improves purity to >95% .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing novel derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities >0.1% .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in acetone/hexane mixtures and analyzing with Cu-Kα radiation .

Q. How does the steric and electronic environment of the chlorophenyl group influence reactivity in substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group activates the phenyl ring for electrophilic substitution at the meta position, as shown by Hammett σₚ constants (σₚ = +0.23) .

- Steric Effects : Bulky substituents on the phenyl ring reduce reactivity at the ortho position. Kinetic studies show a 40% decrease in reaction rate with ortho-substituted analogs .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions, improving yields by 20% compared to THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products